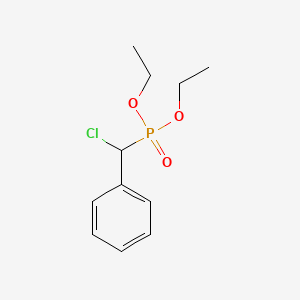![molecular formula C10H12F3NO B8618131 Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine](/img/structure/B8618131.png)
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine
描述
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethanamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine typically involves a mild, direct alkylation approach. One common method starts with N-methyl-1-((3S,4S)-4-(2-(trifluoromethyl)phenoxy)-3,4-dihydro-1H-isochromen-3-yl)methanamine. This compound is then reacted with 2-fluoroethyl trifluoromethanesulfonate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反应分析
Types of Reactions
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biological processes, particularly those involving neurotransmitters.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine involves its interaction with specific molecular targets. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable compound in drug development .
相似化合物的比较
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethylphenoxy structure.
Venlafaxine: Another antidepressant with a related structure.
Uniqueness
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
属性
分子式 |
C10H12F3NO |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-14-6-7-15-9-4-2-8(3-5-9)10(11,12)13/h2-5,14H,6-7H2,1H3 |
InChI 键 |
CTJMZUIJSJYWQJ-UHFFFAOYSA-N |
规范 SMILES |
CNCCOC1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Oxiran-2-yl)propoxy]oxane](/img/structure/B8618087.png)










